molecular formula C11H12ClNOS2 B8528146 5-Chloro-2-[(2-ethoxyethyl)thio]benzothiazole

5-Chloro-2-[(2-ethoxyethyl)thio]benzothiazole

Cat. No.: B8528146
M. Wt: 273.8 g/mol
InChI Key: QIWQNRQOHFYARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(2-ethoxyethyl)thio]benzothiazole is a useful research compound. Its molecular formula is C11H12ClNOS2 and its molecular weight is 273.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClNOS2

Molecular Weight

273.8 g/mol

IUPAC Name

5-chloro-2-(2-ethoxyethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C11H12ClNOS2/c1-2-14-5-6-15-11-13-9-7-8(12)3-4-10(9)16-11/h3-4,7H,2,5-6H2,1H3

InChI Key

QIWQNRQOHFYARX-UHFFFAOYSA-N

Canonical SMILES

CCOCCSC1=NC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.00 g (24.8 mmol) of 5-chloro-2-mercaptobenzothiazole was dissolved in 25 ml of N,N-dimethylformamide. 710 mg (29.6 mmol) of sodium hydride was added to the above solution and the mixture was stirred for one hour. Then, 5.44 ml (49.6 mmol) of 2-chloroethyl ethyl ether was added to the resulting suspension. and the mixture was stirred for two hours while heating at 50° C. The reaction mixture was diluted with 500 ml of chloroform and 500 ml of 20% aqueous solution of sodium chloride was added thereto. After shaking and washing the mixture, the chloroform layer was separated, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue thus obtained was separated and purified by silica gel chromatography using a solution of hexane/ethyl acetate (10/1 by volume) as a developing solvent. Thus, 5.40 g of the desired compound was obtained in the form of a colorless oily substance. Yield: 80%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step Two
Quantity
5.44 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

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